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These application notes provide a comprehensive guide for the use of Tertiapin-Q, a potent
blocker of inwardly rectifying potassium (Kir) channels, in patch clamp electrophysiology
experiments. This document outlines the mechanism of action, provides detailed experimental
protocols, and presents key quantitative data for effective experimental design and data
interpretation.

Introduction to Tertiapin-Q

Tertiapin-Q is a synthetic and more stable analog of Tertiapin, a 21-amino acid peptide
originally isolated from the venom of the European honey bee (Apis mellifera).[1] The
substitution of a methionine residue with glutamine prevents oxidation, making Tertiapin-Q a
more reliable tool for research.[1] It is a high-affinity blocker of specific inwardly rectifying
potassium (Kir) channels and has also been shown to affect other potassium channels.

Mechanism of Action

Tertiapin-Q primarily targets the external vestibule of the pore-forming region of susceptible
potassium channels, effectively occluding the ion conduction pathway.[1][2] It exhibits high
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affinity for G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels and renal

outer medullary potassium (ROMK or Kirl.1) channels.[3] Notably, it also blocks large-

conductance Ca2+-activated potassium (BK) channels, often in a use-dependent manner.[4][5]

This blockade of outward potassium currents leads to a prolongation of the action potential

duration and an increase in neuronal excitability.[1][4]

Quantitative Data: Blocker Affinity and Potency

The following table summarizes the reported binding affinities (Ki) and inhibitory concentrations

(IC50) of Tertiapin-Q for various potassium channel subtypes. This data is essential for

determining the appropriate concentration range for selective channel blockade in patch clamp

experiments.

Cell
Reported .
Channel Subtype . TypelExpression Reference
Affinity/Potency
System
ROMK1 (Kirl.1) Ki: 1.3 nM - [3]
GIRK1/4 (Kir3.1/3.4) Ki: 13.3 nM -- [3]
GIRK1/4 (IKACh) Kd: ~8 nM Mammalian myocytes [5]
GIRK1/2 (Kir3.1/3.2) Kd: ~270 nM - [5]
GIRK (somatostatin-
) IC50: 60 nM AtT20 cells [6]
activated)
GIRK (carbachol-
) IC50: 1.4 nM HL-1 cells [7]
stimulated)
IC50: ~5 nM (use-
BK (KCal.l1) Xenopus oocytes [41[5]

dependent)

Experimental Protocols
Preparation of Tertiapin-Q Stock Solution

Materials:
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o Tertiapin-Q peptide (lyophilized powder)

» Nuclease-free water or desired buffer

 Sterile, low-protein-binding microcentrifuge tubes
Protocol:

o Reconstitution: Tertiapin-Q is soluble in water.[8][9] To prepare a stock solution, reconstitute
the lyophilized peptide in nuclease-free water to a convenient concentration, for example, 1
mM or 100 uM. Use the batch-specific molecular weight provided on the certificate of
analysis for precise calculations.

 Aliquotting: Aliquot the stock solution into small volumes in low-protein-binding tubes to
minimize waste and avoid repeated freeze-thaw cycles.

o Storage: Store the aliquots at -20°C or -80°C for long-term stability.[5][8][10] For short-term
storage (up to one month), -20°C is sufficient.[8] It is recommended to use fresh solutions for
each experiment.[8]

Whole-Cell Patch Clamp Protocol for Studying GIRK
Channels

This protocol is a general guideline and may require optimization based on the specific cell
type and experimental question.

Solutions:

o External Solution (ACSF): (in mM) 125 NacCl, 2.5 KClI, 2 CaCl2, 1 MgCl2, 1.25 NaH2PO4, 25
NaHCO3, and 25 glucose. The osmolarity should be adjusted to 305-315 mOsm and the
solution should be continuously bubbled with 95% 02 / 5% CO2.[11]

 Internal Solution: (in mM) 130 KCI, 5 NaCl, 1 MgCl2, 0.4 CaCl2, 11 EGTA, and 10 HEPES.
Adjust pH to 7.3 with KOH and osmolarity to 260-280 mOsm.[11] Filter the solution through a
0.2 pm filter.[11][12]
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o Tertiapin-Q Working Solution: On the day of the experiment, dilute the Tertiapin-Q stock
solution to the desired final concentration in the external solution. The effective concentration
range for blocking GIRK channels is typically in the low nanomolar range (e.g., 10-100 nM).

[4][6]
Procedure:

o Cell Preparation: Prepare the cells (e.g., cultured neurons, acutely dissociated cells, or brain
slices) according to standard laboratory protocols.

o Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a
resistance of 4-8 MQ when filled with the internal solution.[12]

o Obtaining a Gigaohm Seal: Approach the cell with the patch pipette while applying light
positive pressure.[12] Once a dimple is observed on the cell membrane, release the
pressure to form a high-resistance seal (>1 GQ).[11]

» Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the
whole-cell configuration.[11][12]

o Baseline Recording: In voltage-clamp mode, hold the cell at a potential of -60 mV. Record
baseline currents. To activate GIRK channels, apply a G-protein coupled receptor (GPCR)
agonist relevant to your system (e.g., acetylcholine, somatostatin, or a GABAB receptor
agonist).[6] This should elicit a characteristic inwardly rectifying potassium current.

» Application of Tertiapin-Q: Perfuse the Tertiapin-Q working solution into the recording
chamber. The blockade of GIRK channels by Tertiapin-Q is typically rapid.

o Data Acquisition: Record the changes in the agonist-induced current in the presence of
Tertiapin-Q. A reduction in the inward current indicates blockade of the GIRK channels.

e Washout: To test for reversibility, perfuse the chamber with the external solution lacking
Tertiapin-Q.

Signaling Pathway and Experimental Workflow
Diagrams
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To visualize the experimental logic and underlying biological processes, the following diagrams
are provided in the DOT language for Graphviz.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591078?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

GPCR Signaling Cascade

GPCR
(e.g., M2 Muscarinic Receptor)

activates

G-protein (Gi/o)

Agonist
(e.g., Acetylcholine)

binds and activate

Tertiapin-Q

blocks

GIRK Channel (Kir3.x)

Hyperpolarization

© 2026 BenchChem.

All rights reserved.

6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591078?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Patch Clamp Experimental Workflow

Prepare Cells and Solutions

Pull Patch Pipette
(4-8 MQ)

Obtain Gigaohm Seal (>1 GQ)

Establish Whole-Cell Configuration

[Record Baseline Currena

[Apply GPCR Agonist to Activate GIRK]

Perfuse Tertiapin-Q

Record Blocked Current

Washout and Record Recovery

Data Analysis

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15591078/docs?utm_src=pdf-body-img#application-notes-and-protocols-for-tertiapin-q-in-patch-clamp-experiments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591078?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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